Cas no 850567-21-4 (3-(N-Ethylaminocarbonyl)phenylboronic acid)

3-(N-Ethylaminocarbonyl)phenylboronic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(N-Ethylaminocarbonyl)phenylboronic acid
- 3-(Ethylcarbamoyl)benzeneboronic acid
- 3-(Ethylcarbamoyl)benzeneboronic acid(contains varying amounts of Anhydride)
- [3-(ethylcarbamoyl)phenyl]boronic acid
- Boronic acid,B-[3-[(ethylamino)carbonyl]phenyl]-
- B-[3-[(Ethylamino)carbonyl]phenyl]boronic acid (ACI)
- Boronic acid, [3-[(ethylamino)carbonyl]phenyl]- (9CI)
- 3-(N-Ethylaminocarbonyl)benzeneboronic acid
- AKOS006221828
- DB-010499
- 3-(N-ethylaminocarbonyl)benzeneboronic acid, AldrichCPR
- AB20403
- 3-(N-Ethylaminocarbonyl)phenylboronicacid
- 3-(ethylcarbamoyl)phenylboronic acid
- DTXSID80394111
- WMMRKCBSJZVRRG-UHFFFAOYSA-N
- B-[3-[(ETHYLAMINO)CARBONYL]PHENYL]-BORONIC ACID
- MFCD04115689
- AS-30769
- 850567-21-4
- SCHEMBL3031782
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- MDL: MFCD04115689
- Inchi: 1S/C9H12BNO3/c1-2-11-9(12)7-4-3-5-8(6-7)10(13)14/h3-6,13-14H,2H2,1H3,(H,11,12)
- InChI Key: WMMRKCBSJZVRRG-UHFFFAOYSA-N
- SMILES: O=C(C1C=C(B(O)O)C=CC=1)NCC
Computed Properties
- Exact Mass: 193.09100
- Monoisotopic Mass: 193.091
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 199
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 69.6A^2
Experimental Properties
- Color/Form: NA
- Density: 1.2±0.1 g/cm3
- Melting Point: 106-116°C
- Boiling Point: Not available
- Flash Point: 193.6±23.2 °C
- Refractive Index: 1.545
- PSA: 69.56000
- LogP: -0.49300
3-(N-Ethylaminocarbonyl)phenylboronic acid Security Information
- Signal Word:warning
- Hazard Statement: Irritant
-
Warning Statement:
P264 wash thoroughly after treatment
p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p313 get medical advice / care - Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36/37/39
-
Hazardous Material Identification:
- Storage Condition:Storage at -4 ℃ (6-12weeks), long storage period at -20 ℃ (1-2years), transport at 0 ℃
- Risk Phrases:R36/37/38
3-(N-Ethylaminocarbonyl)phenylboronic acid Customs Data
- HS CODE:2931900090
- Customs Data:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
3-(N-Ethylaminocarbonyl)phenylboronic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D555382-1g |
3-(N-EthylaMinocarbonyl)phenylboronic acid |
850567-21-4 | 97% | 1g |
$410 | 2024-05-24 | |
eNovation Chemicals LLC | K09888-1kg |
3-(N-ETHYLAMINOCARBONYL)BENZENEBORONIC ACID |
850567-21-4 | 97% | 1kg |
$3200 | 2024-06-09 | |
TRC | E899708-1g |
3-(N-Ethylaminocarbonyl)phenylboronic acid |
850567-21-4 | 1g |
$265.00 | 2023-05-18 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R030159-1g |
3-(N-Ethylaminocarbonyl)phenylboronic acid |
850567-21-4 | 97% | 1g |
¥1777 | 2024-05-21 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E44910-5g |
3-(N-Ethylaminocarbonyl)phenylboronic acid |
850567-21-4 | 97% | 5g |
¥7108.0 | 2023-09-08 | |
Apollo Scientific | OR3954-5g |
3-(Ethylcarbamoyl)benzeneboronic acid |
850567-21-4 | 97% | 5g |
£506.00 | 2025-02-20 | |
TRC | E899708-250mg |
3-(N-Ethylaminocarbonyl)phenylboronic acid |
850567-21-4 | 250mg |
$121.00 | 2023-05-18 | ||
abcr | AB150619-1 g |
3-(N-Ethylaminocarbonyl)phenylboronic acid, 97%; . |
850567-21-4 | 97% | 1g |
€232.40 | 2023-05-09 | |
Chemenu | CM135749-1g |
3-(N-Ethylaminocarbonyl)phenylboronic acid |
850567-21-4 | 95%+ | 1g |
$117 | 2023-01-09 | |
Chemenu | CM135749-5g |
3-(N-Ethylaminocarbonyl)phenylboronic acid |
850567-21-4 | 95%+ | 5g |
$352 | 2023-01-09 |
3-(N-Ethylaminocarbonyl)phenylboronic acid Related Literature
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1. Back matter
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
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4. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
Additional information on 3-(N-Ethylaminocarbonyl)phenylboronic acid
Introduction to 3-(N-Ethylaminocarbonyl)phenylboronic acid (CAS No. 850567-21-4)
3-(N-Ethylaminocarbonyl)phenylboronic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, identified by its Chemical Abstracts Service (CAS) number 850567-21-4, features a unique structural motif that combines a phenyl group with a boronic acid moiety, further functionalized by an N-Ethylaminocarbonyl substituent. The presence of these functional groups imparts distinct chemical properties that make it a valuable intermediate in synthetic chemistry, particularly in the development of novel drug candidates and advanced materials.
The phenylboronic acid moiety is well-documented for its role in coordination chemistry and its utility in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone of modern organic synthesis. This reaction is widely employed in the pharmaceutical industry to construct biaryl frameworks, which are prevalent in many bioactive molecules. The N-Ethylaminocarbonyl group enhances the compound's reactivity and stability under various conditions, making it particularly useful in multi-step synthetic pathways where precise control over reaction outcomes is essential.
Recent advancements in medicinal chemistry have highlighted the importance of boronic acid derivatives in drug discovery. For instance, boron-containing compounds have been investigated for their potential as kinase inhibitors and metallodrugs. The structural features of 3-(N-Ethylaminocarbonyl)phenylboronic acid align with this trend, as it can serve as a building block for designing molecules with enhanced binding affinity and selectivity. Its application in the synthesis of protease inhibitors and other enzyme-targeting agents has been explored in several academic studies.
In materials science, the compound's ability to form stable complexes with metals has opened up possibilities for its use in catalysis and material functionalization. The boronic acid group can act as a ligand, facilitating metal coordination and enabling catalytic transformations that would otherwise be challenging to achieve. This property has been leveraged in the development of novel catalysts for organic transformations, including C-H activation and oxidation reactions.
The N-Ethylaminocarbonyl substituent not only influences the electronic properties of the molecule but also contributes to its solubility and bioavailability when incorporated into larger molecular frameworks. This makes 3-(N-Ethylaminocarbonyl)phenylboronic acid a versatile intermediate for medicinal chemists seeking to optimize drug-like properties such as solubility, permeability, and metabolic stability.
Recent research has also explored the potential of this compound in the context of bioconjugation techniques. Boronic acids are known to undergo reversible Michael addition reactions with thiols, a property that has been exploited in site-specific protein labeling and bioimaging applications. The incorporation of 3-(N-Ethylaminocarbonyl)phenylboronic acid into biomolecules could enable novel strategies for tracking biological processes and developing targeted therapeutics.
The synthesis of 3-(N-Ethylaminocarbonyl)phenylboronic acid typically involves multi-step organic transformations, starting from readily available precursors such as phenol derivatives. The introduction of the boronic acid functionality often requires careful control over reaction conditions to ensure high yields and purity. Advances in synthetic methodologies have made it possible to produce this compound on both laboratory and industrial scales, facilitating its use in large-scale drug manufacturing processes.
In conclusion, 3-(N-Ethylaminocarbonyl)phenylboronic acid (CAS No. 850567-21-4) represents a promising compound with diverse applications across pharmaceuticals and materials science. Its unique structural features make it an invaluable tool for synthetic chemists, enabling the construction of complex molecules with tailored properties. As research continues to uncover new applications for boron-containing compounds, the significance of this intermediate is likely to grow further, solidifying its role as a key player in modern chemical innovation.
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